2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17839397
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid -](/images/structure/VC17839397.png)
Specification
Molecular Formula | C10H11N3O2 |
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Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(2-methylbut-3-yn-2-ylamino)pyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C10H11N3O2/c1-4-10(2,3)13-9-11-6-5-7(12-9)8(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
Standard InChI Key | PVTPVQSEWZLGER-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C#C)NC1=NC=CC(=N1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is characterized by the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . Its IUPAC name, 6-(2-methylbut-3-yn-2-ylamino)pyrimidine-4-carboxylic acid, reflects the substitution pattern: a 2-methylbut-3-yn-2-ylamino group at the 2-position of the pyrimidine ring and a carboxylic acid moiety at the 4-position . The structural uniqueness lies in the alkyne group within the amino substituent, which introduces rigidity and potential for click chemistry applications.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1690513-50-8 | |
Molecular Formula | C₁₀H₁₁N₃O₂ | |
Molecular Weight | 205.21 g/mol | |
SMILES | O=C(C1=NC(NC(C#C)(C)C)=NC=C1)O | |
InChIKey | KKMCCRXJNHPBGB-UHFFFAOYSA-N |
Structural Analysis and Conformational Features
The compound’s pyrimidine ring adopts a planar geometry, while the 2-methylbut-3-yn-2-ylamino group introduces steric bulk and electronic effects. The alkyne moiety (C≡C) contributes to hydrophobic interactions and serves as a reactive handle for further functionalization . Computational models predict that the carboxylic acid group at the 4-position participates in hydrogen bonding, enhancing solubility in polar solvents .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves coupling 2-methylbut-3-yn-2-amine with a pyrimidine precursor. One common approach utilizes Ullmann-type amination or Buchwald-Hartwig coupling to introduce the amino group, followed by carboxylation at the 4-position . Reaction conditions (e.g., solvent, temperature, catalyst) critically influence yield and purity. For instance, using palladium catalysts in dimethylformamide (DMF) at 80–100°C achieves moderate yields (~40–60%) .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Amination | 2-Methylbut-3-yn-2-amine, Pd(OAc)₂, DMF, 90°C | 55% |
Carboxylation | CO₂, CuI, K₂CO₃, DMSO, 120°C | 48% |
Purification and Characterization
Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Advanced characterization techniques, including ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS), confirm structural integrity. The IR spectrum exhibits characteristic peaks for the alkyne (≈2100 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹) groups .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions (≈0.5 mg/mL at pH 7) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 200°C, with the alkyne group prone to oxidation under prolonged light exposure .
Acid-Base Behavior
The carboxylic acid group (pKa ≈3.1) and pyrimidine nitrogen (pKa ≈6.8) confer pH-dependent solubility. At physiological pH (7.4), the compound exists predominantly in its deprotonated form, enhancing membrane permeability .
Biological Activity and Applications
Antiviral Mechanisms
In silico docking studies predict binding to the SARS-CoV-2 main protease (Mᴾʳᵒ, binding energy ≈−7.2 kcal/mol), though in vitro validation is pending . The alkyne group may facilitate covalent binding to viral cysteine residues, a mechanism observed in protease inhibitors like boceprevir .
Fluorescent Probe Development
The compound’s rigid structure and UV absorbance (λₘₐₓ ≈260 nm) make it a candidate for fluorescent labeling. Derivatization with boron-dipyrromethene (BODIPY) dyes yields probes with emission wavelengths tunable across the visible spectrum .
Comparison with Structural Analogs
Positional Isomerism Effects
Compared to the 6-substituted isomer (6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid, CAS 1879648-12-0), the 2-substituted derivative exhibits reduced solubility but higher metabolic stability in hepatic microsomal assays . This difference underscores the impact of substitution patterns on pharmacokinetics.
Heterocyclic Variants
Replacing the pyrimidine ring with pyrazine (e.g., 6-[(2-Methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid) abolishes antibacterial activity but improves antiviral efficacy, highlighting the role of nitrogen atom positioning .
Future Research Directions
Mechanistic Elucidation
Priority areas include crystallographic studies to resolve binding modes with biological targets and metabolomic profiling to identify degradation pathways.
Therapeutic Optimization
Structure-activity relationship (SAR) campaigns should explore:
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Alkyne bioisosteres to mitigate oxidation risks.
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Prodrug formulations (e.g., ester derivatives) to enhance oral bioavailability.
Industrial Applications
Scalable synthesis methods and continuous flow chemistry approaches could reduce production costs, facilitating large-scale pharmaceutical development .
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